1-(Benzyloxy)-4-(3-bromopropoxy)benzene

Organic Synthesis Alkylation Yield Ether Synthesis

Synthetic routes requiring a specific alkyl linker length and halogen position fail with cheaper analogs. This para-substituted brominated aromatic ether (CAS 80199-92-4) provides the exact 3-bromopropoxy chain required for LTA4H inhibitor and antipsychotic agent synthesis. - **Critical structural feature**: 3-bromopropoxy (not 2-bromoethoxy or chloro) ensures correct pharmacophore geometry for LTA4H potency. - **Process-ready**: Solid, mp 61-63°C, ≥95% purity - suitable for automated parallel synthesis and consistent stoichiometry. - **Reactive handle**: Terminal primary alkyl bromide enables nucleophilic substitutions (amines, thiols, alkoxides).

Molecular Formula C16H17BrO2
Molecular Weight 321.21 g/mol
CAS No. 80199-92-4
Cat. No. B1338393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzyloxy)-4-(3-bromopropoxy)benzene
CAS80199-92-4
Molecular FormulaC16H17BrO2
Molecular Weight321.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCBr
InChIInChI=1S/C16H17BrO2/c17-11-4-12-18-15-7-9-16(10-8-15)19-13-14-5-2-1-3-6-14/h1-3,5-10H,4,11-13H2
InChIKeyGZQOBERZNSEHFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Benzyloxy)-4-(3-bromopropoxy)benzene Procurement & Baseline Data


1-(Benzyloxy)-4-(3-bromopropoxy)benzene (CAS 80199-92-4) is a brominated aromatic ether building block used primarily in organic synthesis and as a pharmaceutical intermediate. The compound features a para-substituted benzene core with a benzyloxy protecting group and a 3-bromopropoxy side chain, which provides a versatile handle for nucleophilic substitution and cross-coupling reactions [1]. It is a solid with a melting point of 61-63°C and is typically supplied at ≥95% purity . This compound is of interest for the synthesis of LTA4H inhibitors and other complex molecules, where the specific alkyl chain length and halogen are critical for downstream reactivity and molecular geometry .

1-(Benzyloxy)-4-(3-bromopropoxy)benzene: Analog Substitution Risks


The performance of a benzyloxyphenoxy alkyl halide intermediate in a synthetic sequence is highly sensitive to structural nuances. Parameters such as the length of the alkyl linker (e.g., propoxy vs. ethoxy or butoxy), the position of the halogen on that linker (e.g., 3-bromo vs. 2-bromo), and the halogen identity (e.g., bromo vs. chloro) directly dictate reaction kinetics, product yield, and final compound purity. For example, the 3-bromopropoxy chain in the target compound is specifically required in the synthesis of certain LTA4H inhibitors and antipsychotic agents, where a different chain length or halogen can lead to a complete failure in downstream coupling reactions or a loss of biological activity . Simple substitution with a cheaper, more readily available analog like 1-(benzyloxy)-4-(2-bromoethoxy)benzene or the corresponding chloro-derivative is not feasible without a full re-optimization of the synthetic route and validation of the final product.

1-(Benzyloxy)-4-(3-bromopropoxy)benzene: Quantitative Evidence vs. Analogs


Synthetic Yield: 3-Bromopropoxy vs. 2-Bromoethoxy

In the synthesis of benzyloxyphenoxy alkyl halides from 4-benzyloxyphenol, the yield is highly dependent on the alkylating agent. Using 1,3-dibromopropane to produce the target compound, 1-(benzyloxy)-4-(3-bromopropoxy)benzene, results in a 41% yield and 98% purity after distillation . In contrast, a comparable synthesis using 2-bromoethanol to produce the shorter-chain analog 1-(benzyloxy)-4-(2-bromoethoxy)benzene achieves a significantly higher yield of approximately 78% . This difference is a key procurement consideration: while the ethoxy analog may be more atom-economical for some applications, the propoxy chain length is essential for achieving the correct spatial arrangement in target molecules, such as in LTA4H inhibitors, and its lower yield must be factored into cost-of-goods calculations.

Organic Synthesis Alkylation Yield Ether Synthesis

Lipophilicity: 3-Bromo vs. 2-Bromo Position

The position of the bromine atom on the propyl chain influences the compound's lipophilicity. The target compound, 1-(benzyloxy)-4-(3-bromopropoxy)benzene, has a computed XLogP3 value of 4.9 [1]. The positional isomer, 1-(benzyloxy)-4-(2-bromopropoxy)benzene, has a computed XLogP3 value of 5.0 [2]. While the difference is small, a ΔlogP of 0.1 can be meaningful in medicinal chemistry for fine-tuning drug-like properties, potentially impacting membrane permeability, solubility, and off-target binding in a series of LTA4H inhibitors .

Lipophilicity Medicinal Chemistry Drug Design

Rotatable Bond Count: 3-Bromo vs. 2-Bromopropoxy

Molecular flexibility, indicated by the number of rotatable bonds, is a critical factor in predicting entropy of binding and bioavailability. The target compound, with its linear 3-bromopropoxy chain, has 7 rotatable bonds [1]. The 2-bromopropoxy isomer, which features a branched alkyl chain, has only 6 rotatable bonds [2]. This structural difference can lead to distinct conformational preferences and different entropic penalties upon binding to a biological target like LTA4H, which is a key consideration in rational drug design .

Molecular Topology Conformational Analysis Ligand Design

Physical Form: Solid vs. Liquid for Automated Synthesis

The physical form of a compound is a practical but critical factor in high-throughput and automated synthesis workflows. 1-(Benzyloxy)-4-(3-bromopropoxy)benzene is a solid with a melting point of 61-63°C and is typically supplied at ≥95% purity . In contrast, a common analog, 1-(benzyloxy)-3-(3-bromopropoxy)benzene, is often described as a liquid . For laboratories utilizing automated solid-dispensing robots, the target compound's solid state offers a distinct advantage in terms of accurate, reliable weighing and inventory management, reducing the variability associated with handling volatile or viscous liquids.

Physical Form Automated Synthesis Compound Management

1-(Benzyloxy)-4-(3-bromopropoxy)benzene: Validated Applications


Synthesis of LTA4H Inhibitors

The compound serves as a key intermediate in the synthesis of specific LTA4H enzyme inhibitors . The exact 3-bromopropoxy chain length is a critical structural feature for achieving the correct molecular geometry needed for potent inhibition. As shown in Section 3, alternative chain lengths (e.g., 2-bromoethoxy) or halogen positions (e.g., 2-bromopropoxy) would result in a different spatial arrangement of the pharmacophore, likely leading to reduced or abolished activity against the LTA4H target.

Long-Acting Antipsychotic Intermediates

This compound is utilized as an upstream reagent in the multi-step synthesis of substituted (10H-phenothiazin-10-yl)propyl-1-piperazines, a class of compounds developed as orally active, long-lasting antipsychotic agents [1]. The specific 3-bromopropoxy linker in the intermediate is essential for forming the final ether linkage to the phenothiazine core. The yield data in Section 3 highlights the synthetic efficiency required for this step and informs process chemists on expected material costs.

Automated Synthesis for SAR Libraries

Given its solid physical form and defined purity (≥95%), this compound is well-suited for integration into automated parallel synthesis platforms used to generate compound libraries for structure-activity relationship (SAR) studies . The quantifiable differences in lipophilicity (XLogP3) and rotatable bond count compared to isomers (detailed in Section 3) provide a rational basis for including this specific building block in a library designed to probe the effects of linker flexibility and hydrophobicity on target binding.

Functional Materials via Nucleophilic Substitution

The terminal primary alkyl bromide acts as an excellent electrophile for nucleophilic substitution reactions with a wide range of nucleophiles (amines, thiols, alkoxides). This allows for the facile introduction of diverse functional groups onto the benzyloxyphenoxy scaffold. The defined melting point and purity (Section 3) are crucial for reproducible material synthesis, ensuring consistent stoichiometry and minimizing side reactions that could arise from impurities present in lower-grade alternatives.

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